4-({4-[(2-ethyl-5-pyrimidinyl)carbonyl]-1-piperazinyl}carbonyl)morpholine
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Overview
Description
Synthesis Analysis
The synthesis of related compounds, including those with piperazine/morpholine moieties, typically involves efficient and straightforward methods. For instance, enaminones containing morpholine moieties can be synthesized through a one-pot Biginelli reaction, showcasing the utility of these moieties in medicinal chemistry (Bhat et al., 2018). Such synthetic strategies highlight the accessibility of these structures for further biological exploration.
Molecular Structure Analysis
The three-dimensional structures of compounds containing morpholine and piperazine groups have been elucidated through techniques such as X-ray crystallography. These studies reveal the spatial arrangement and potential for molecular interactions, which are critical for understanding the compound's biological activity (Bhat et al., 2018).
Chemical Reactions and Properties
Compounds with piperazine and morpholine scaffolds participate in a variety of chemical reactions, contributing to their versatility in drug design. For example, they can undergo nucleophilic substitution, cyclization, and other transformations that enable the synthesis of complex molecules with potential therapeutic value (Luescher et al., 2014).
properties
IUPAC Name |
(2-ethylpyrimidin-5-yl)-[4-(morpholine-4-carbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3/c1-2-14-17-11-13(12-18-14)15(22)19-3-5-20(6-4-19)16(23)21-7-9-24-10-8-21/h11-12H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFHDVWFSUDJPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)C(=O)N2CCN(CC2)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-({4-[(2-Ethyl-5-pyrimidinyl)carbonyl]-1-piperazinyl}carbonyl)morpholine |
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